Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate
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Overview
Description
Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate is a chemical compound that features a pyridine ring substituted with a chlorine atom and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(6-chloropyridine-3-sulfonamido)acetate typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with ethyl glycinate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with temperature and pressure control
Purification: Crystallization or chromatography to purify the final product
Quality Control: Analytical techniques such as HPLC and NMR to ensure product purity and consistency
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols from the ester group.
Scientific Research Applications
Ethyl 2-(6-chloropyridine-3-sulfonamido)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(6-chloropyridine-3-sulfonamido)acetate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The pyridine ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloropyridine-3-sulfonamido)acetate
- Ethyl 2-(4-chloropyridine-3-sulfonamido)acetate
- Ethyl 2-(6-bromopyridine-3-sulfonamido)acetate
Uniqueness
This compound is unique due to the specific positioning of the chlorine atom and the sulfonamide group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(6-chloropyridin-3-yl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O4S/c1-2-16-9(13)6-12-17(14,15)7-3-4-8(10)11-5-7/h3-5,12H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSWWLQFJHFZDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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